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Compound of Interest

Compound Name: ASP 8477

Cat. No.: B1255696 Get Quote

Application Notes and Protocols for ASP8477
For Researchers, Scientists, and Drug Development Professionals

Introduction
ASP8477 is a potent, selective, and orally active inhibitor of Fatty Acid Amide Hydrolase

(FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of endogenous fatty

acid amides, including the endocannabinoid anandamide (AEA), oleoylethanolamide (OEA),

and palmitoylethanolamide (PEA).[1] By inhibiting FAAH, ASP8477 increases the levels of

these endogenous signaling lipids, which are known to modulate pain and inflammation. This

mechanism of action makes ASP8477 a promising therapeutic candidate for the treatment of

chronic pain, particularly neuropathic and dysfunctional pain.[1] Preclinical studies in rat

models of neuropathic and osteoarthritis pain have demonstrated its analgesic efficacy without

causing motor coordination deficits.[1]
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Property Value Reference

Full Chemical Name

3-Pyridyl 4-

(phenylcarbamoyl)piperidine-1-

carboxylate

[1]

Molecular Weight 325.36 g/mol

Chemical Formula C18H19N3O3

CAS Number 1297537-33-7

Solubility and Solution Preparation
Based on common laboratory practices for similar research compounds, ASP8477 is expected

to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). While specific solubility

data for ASP8477 is not publicly available, a general starting point for creating a stock solution

is to dissolve the compound in DMSO.

Recommended Starting Protocol for a 10 mM Stock Solution:

Weighing: Accurately weigh out 3.25 mg of ASP8477 powder.

Dissolving: Add 1 mL of high-purity DMSO to the ASP8477 powder.

Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved.

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated

freeze-thaw cycles.

For cell-based assays, it is crucial to dilute the DMSO stock solution in the appropriate cell

culture medium to a final concentration where the DMSO percentage is non-toxic to the cells

(typically ≤ 0.1%).

Experimental Protocols
In Vitro FAAH Inhibition Assay
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This protocol outlines a general procedure to determine the half-maximal inhibitory

concentration (IC50) of ASP8477 against FAAH.

Materials:

Recombinant human FAAH enzyme

FAAH substrate (e.g., anandamide)

Assay buffer

ASP8477

Microplate reader

Procedure:

Prepare a serial dilution of ASP8477 in assay buffer.

Add the diluted ASP8477 and FAAH enzyme to the wells of a microplate.

Incubate for a pre-determined time at 37°C.

Initiate the enzymatic reaction by adding the FAAH substrate.

Incubate for a specific time at 37°C.

Stop the reaction and measure the product formation using a suitable detection method

(e.g., fluorescence or mass spectrometry).

Calculate the percentage of FAAH inhibition for each ASP8477 concentration.

Plot the percentage of inhibition against the logarithm of the ASP8477 concentration and

determine the IC50 value using non-linear regression analysis.

In Vivo Neuropathic Pain Model (Rat)
This protocol is a general guideline for evaluating the analgesic effects of ASP8477 in a rat

model of neuropathic pain.
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Materials:

Male Sprague-Dawley rats

ASP8477

Vehicle for oral administration (e.g., 0.5% methylcellulose)

Von Frey filaments (for assessing mechanical allodynia)

Procedure:

Induce neuropathic pain in rats using a standard surgical procedure (e.g., chronic

constriction injury or spinal nerve ligation).

Allow the animals to recover and for neuropathic pain symptoms to develop (typically 1-2

weeks).

Measure the baseline mechanical withdrawal threshold using von Frey filaments.

Administer ASP8477 orally at various doses (e.g., 3, 10, 30 mg/kg). A vehicle control group

should also be included.

At different time points after administration (e.g., 1, 2, 4, 6 hours), re-assess the mechanical

withdrawal threshold.

Analyze the data to determine the effect of ASP8477 on mechanical allodynia compared to

the vehicle control.

Quantitative Data Summary
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Parameter Value Species/System Reference

IC50 (FAAH Inhibition)
3.99 nM (human

FAAH-1)
In vitro [3]

Oral Bioavailability Orally active Rat [1]

Effective Dose (ED50)

in vivo

5-9 mg/kg (analgesia

in rat pain models)
Rat

Clinical Trial Doses
20, 30, 60, 100 mg

twice daily
Human [3][4]

Safety and Handling
A specific Material Safety Data Sheet (MSDS) for ASP8477 is not publicly available. Therefore,

it is recommended to handle this compound with the standard precautions for a novel research

chemical.

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-

resistant gloves.

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated

area or a chemical fume hood.

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For

long-term storage, -20°C is recommended.

Visualizations
Signaling Pathway of ASP8477
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Mechanism of Action of ASP8477
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Caption: Mechanism of action of ASP8477.

Experimental Workflow for In Vivo Neuropathic Pain
Study
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In Vivo Neuropathic Pain Study Workflow
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Caption: Workflow for an in vivo neuropathic pain study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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